6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its diverse applications in medicinal chemistry, particularly in the development of drugs targeting infectious diseases such as tuberculosis. Its structure consists of a fused imidazole and pyridine ring, which contributes to its biological activity and potential therapeutic uses.
The compound is cataloged under the Chemical Abstracts Service number 2060034-47-9 and is available from various chemical suppliers such as Sigma-Aldrich and BenchChem. It is also listed in databases like PubChem and the European Chemicals Agency, which provide detailed chemical information and safety data.
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is classified as a skin sensitizer under the OSHA Hazard Communication Standard. This classification indicates that it may cause allergic skin reactions upon exposure, necessitating careful handling in laboratory and industrial settings.
The synthesis of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves several methods, primarily focusing on the condensation of 2-aminopyridine with carbonyl compounds such as aldehydes or ketones. One common synthetic route includes:
Recent advancements in synthesis have included the use of metal-free catalysts and continuous flow systems to enhance efficiency and yield. For example, microreactor-based continuous flow systems have been reported for the scalable production of imidazo[1,2-a]pyridine derivatives, allowing for more controlled reaction conditions and improved safety profiles during synthesis .
The molecular formula of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is , with a molecular weight of approximately 212.63 g/mol. The compound features a fused bicyclic structure consisting of an imidazole ring and a pyridine ring.
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride can participate in various chemical reactions typical for heterocyclic compounds. These include:
The reactions are often facilitated by varying reaction conditions such as temperature, solvent choice, and catalyst presence. For instance, the use of mild acidic conditions can enhance reaction rates while minimizing side reactions .
The mechanism of action for 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride primarily involves its interaction with bacterial targets. It has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
The compound acts by inhibiting bacterial growth through mechanisms that may involve interference with critical metabolic pathways essential for bacterial survival. Its pharmacokinetics indicate good microsomal stability, suggesting potential for effective therapeutic use .
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is typically a solid at room temperature with specific melting points dependent on purity and crystallization conditions.
Key chemical properties include:
Relevant analyses indicate that these properties significantly influence its application in drug formulation and development .
The primary applications of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride lie within medicinal chemistry:
The construction of the imidazo[1,2-a]pyridine core typically employs condensation reactions between 2-aminopyridines and α-halo carbonyl precursors. For 6-methyl derivatives, regioselective synthesis begins with 2-amino-5-methylpyridine as the foundational building block. The Debus-Radziszewski reaction remains the most widely applied method, where 2-amino-5-methylpyridine reacts with α-bromoketones under reflux conditions in polar aprotic solvents (e.g., acetonitrile or DMF). This process achieves cyclization yields of 75–92% within 2–6 hours [1] [9].
Microwave-assisted cyclization significantly enhances reaction efficiency, reducing synthesis time to 10–30 minutes while maintaining yields >85%. This approach minimizes thermal decomposition pathways observed in conventional reflux methods [9]. Alternative routes include multicomponent reactions (MCRs) involving 2-amino-5-methylpyridine, aldehydes, and isocyanides/alkynes. A catalyst-free MCR in ethanol/water (3:1 v/v) at 78°C affords 6-methylimidazo[1,2-a]pyridine intermediates in 73–90% yield, though this method requires precise stoichiometric control to avoid polysubstitution [7].
Table 1: Comparative Analysis of Imidazo[1,2-a]pyridine Cyclization Methods
Method | Conditions | Reaction Time | Yield Range | Key Limitations |
---|---|---|---|---|
Debus-Radziszewski | Reflux in acetonitrile, 80°C | 2–6 hours | 75–92% | Epimerization risk |
Microwave cyclization | 150°C, sealed vessel | 10–30 minutes | 85–94% | Specialized equipment needed |
Multicomponent reaction | Ethanol/water (3:1), 78°C | 4–7 hours | 73–90% | Stoichiometric sensitivity |
Copper-catalyzed aerobic | CuI (10 mol%), O₂, DMSO, 100°C | 12 hours | 68–79% | Functional group intolerance |
Regioselective introduction of the 6-methyl group necessitates strategic pre-cyclization functionalization due to the electron-deficient nature of the formed heterocycle. Directed ortho-metalation (DoM) of 2-amino-5-methylpyridine provides superior regiocontrol over post-cyclization electrophilic substitution. Protection of the amino group with di-tert-butyldicarbonate (Boc₂O) enables directed lithiation at the 6-position using n-butyllithium (−78°C, THF), followed by methylation with iodomethane (yield: 86±4%) [1] [5].
Post-cyclization approaches require careful substituent engineering. Bromination at the 6-position using N-bromosuccinimide (NBS) in CCl₄ (0°C to reflux) achieves 95% regioselectivity when the 2-position is protected with electron-withdrawing groups. Subsequent Stille coupling with methyltributyltin (Pd(PPh₃)₄ catalyst) or reduction of bromomethyl intermediates (NaBH₄/NiCl₂) installs the methyl group, though with reduced overall efficiency (total yield: 55–68%) compared to pre-functionalization strategies [1] [6].
Carboxylation at the C-2 position employs three principal methodologies: hydrolysis of pre-formed esters, direct oxidation, and transition metal-catalyzed carbonylation. Ester hydrolysis represents the most reliable approach, where ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes saponification using aqueous NaOH (2–4M, 70–90°C). Critical optimization studies reveal that maintaining pH >12 prevents decarboxylation, with reaction times of 4–12 hours yielding 89±5% carboxylic acid product [3] [6].
Direct carboxylation via C-H activation remains challenging due to competing reactions at multiple sites. However, directed ortho-lithiation (protected imidazopyridines followed by CO₂ quenching) achieves moderate yields (65–72%). Palladium-catalyzed carbonylation using Mo(CO)₆ as CO surrogate shows promise in anhydrous DMF (Pd(OAc)₂ catalyst, 120°C), producing the carboxylic acid directly in 81% yield with excellent regioselectivity [6] [9].
Table 2: Carboxylation Methods for C-2 Functionalization
Method | Reagents/Conditions | Yield | Regioselectivity | Byproduct Concerns |
---|---|---|---|---|
Ester hydrolysis | NaOH (4M), H₂O/EtOH, 90°C, 8h | 89±5% | >99% | Decarboxylation |
Directed lithiation/CO₂ | n-BuLi, THF, −78°C; then CO₂(g) | 65–72% | High (directed) | Protodemetalation |
Pd-catalyzed carbonylation | Pd(OAc)₂, Mo(CO)₆, DMF, 120°C, 24h | 81% | >95% (C-2) | Pd black formation |
Kolbe-Schmitt reaction | KHCO₃, 250°C, high pressure | 42–48% | Moderate | Decomposition |
Conversion of the free carboxylic acid to the hydrochloride salt necessitates precise control of protonation stoichiometry and crystallization conditions. Titration studies reveal that 1.05–1.10 equivalents of HCl in anhydrous diethyl ether or 2-butanone at 0–5°C provide optimal salt formation without acid-catalyzed decomposition. Sub-stoichiometric HCl (<0.95 eq) results in partial salt formation, while excess HCl (>1.15 eq) promotes hygroscopicity [1] [8].
Solvent selection critically influences crystal morphology and stability. Anhydrous ethanol yields needle-like crystals prone to static aggregation, whereas isopropanol produces rhombic crystals with superior filtration characteristics. Mixed solvent systems (e.g., acetone/water 4:1 v/v) enable controlled crystallization kinetics, yielding pharmaceutical-grade material with <0.5% residual solvents. Post-crystallization, fluid-bed drying at 40°C under nitrogen atmosphere maintains hydrate stability while achieving moisture content <0.2% w/w [1] [8].
Salt formation efficiency is highly dependent on the counterion affinity of the heterocyclic system. The imidazo[1,2-a]pyridine nitrogen (pKa ≈ 3.8) exhibits superior proton affinity compared to the carboxylic acid group (pKa ≈ 4.2), enabling selective hydrochloride formation without carboxylate interference when using gaseous HCl in non-aqueous media. X-ray diffraction analysis confirms protonation exclusively occurs at the pyridine-like nitrogen, stabilizing the crystalline lattice through N⁺-H⋯Cl⁻ hydrogen bonding networks [1] [8].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2